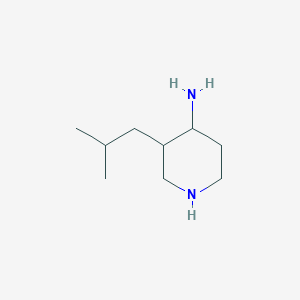

3-(2-Methylpropyl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

3-(2-methylpropyl)piperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9,11H,3-6,10H2,1-2H3 |

InChI Key |

MKNLCOQICNCYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylpropyl Piperidin 4 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Ring and Amine Group

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For 3-(2-methylpropyl)piperidin-4-amine, the primary disconnections are typically made adjacent to the nitrogen atom within the piperidine ring and at the C3-C4 bond, which bears the isobutyl and amine functionalities. amazonaws.comyoutube.com

A logical retrosynthetic approach would first disconnect the C4-amine bond, suggesting a precursor such as a 3-(2-methylpropyl)piperidin-4-one. This ketone can then be converted to the amine via reductive amination. researchgate.net Further disconnection of the piperidine ring itself can follow several strategic pathways. One common disconnection is at the C3-C(isobutyl) bond and the N1-C2 bond, pointing towards precursors that can be assembled through cyclization reactions. Another key strategy involves disconnecting the ring to reveal acyclic precursors that can undergo intramolecular cyclization. nih.gov

Synthesis of Key Intermediate Precursors

The successful synthesis of this compound heavily relies on the efficient preparation of crucial intermediates, namely substituted piperidones and the branched alkyl side chain.

Preparation of Substituted Piperidone Intermediates

Substituted 4-piperidones are versatile intermediates in the synthesis of various piperidine derivatives. dtic.mil A common method for their synthesis involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two molecules of an acrylate (B77674) derivative. dtic.mil Another approach is the aza-Michael reaction, which can be employed for the synthesis of substituted piperidones. researchgate.netkcl.ac.uk For the specific case of a 3-substituted-4-piperidone, a one-pot tandem oxidation-cyclization-oxidation process starting from unsaturated alcohols has been described, affording the desired piperidinones in good yields. nih.govbirmingham.ac.uk The starting unsaturated alcohol can be synthesized and then cyclized to form the piperidone ring. Subsequent reduction of the ketone at C4 can then introduce the amine group.

A general route to N-substituted-4-piperidones involves the reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com This method offers the advantage of using readily available starting materials. The synthesis of the required 1,5-dihalo-3-pentanone can be achieved through a two-step process involving the addition of thionyl chloride to acrylic acid to form 3-chloropropionyl chloride, followed by a Friedel-Crafts reaction with ethylene. google.com

| Intermediate | Precursors | Reaction Type | Reference |

| N-Substituted-4-piperidone | Primary amine, 1,5-dichloro-3-pentanone | Cyclization | google.com |

| 3-Substituted-4-piperidone | Unsaturated alcohol | Tandem oxidation-cyclization-oxidation | nih.govbirmingham.ac.uk |

| 4-Piperidone (B1582916) | Primary amine, acrylate derivatives | Dieckmann condensation | dtic.mil |

Synthesis of Branched Alkyl Side Chains

The introduction of the 2-methylpropyl (isobutyl) group at the C3 position is a critical step. This can be achieved through various methods, including the alkylation of an enolate derived from a suitable piperidone precursor. For instance, the enolate of an N-protected 4-piperidone can be reacted with an isobutyl halide. Alternatively, the side chain can be incorporated at an earlier stage of the synthesis, for example, by using a starting material that already contains the isobutyl group.

Direct Cyclization Approaches to the Piperidine Ring

Direct formation of the piperidine ring through cyclization is a cornerstone of many synthetic strategies. These can be broadly categorized into intermolecular and intramolecular reactions.

Intermolecular Annulation Reactions

Intermolecular annulation involves the formation of the ring from two or more separate components. nih.gov These reactions can be highly efficient for constructing the piperidine scaffold. nih.govrsc.org For example, a [4+2] annulation strategy can be employed, where a diene and a dienophile react to form the six-membered ring. nih.govacs.org Palladium-promoted [4+2] oxidative annulation of alkyl amides and dienes represents a modern approach to piperidine synthesis. nih.gov Another strategy involves the reaction of vinyl onium salts with β-amino alcohols, thiols, or amines in a one-step process to form the corresponding heterocycles, including piperidines. bris.ac.uk

| Reaction Type | Reactants | Catalyst/Conditions | Reference |

| [4+2] Annulation | Diene, Dienophile | Heat or Lewis Acid | nih.govacs.org |

| Palladium-Promoted [4+2] Oxidative Annulation | Alkyl amide, Diene | Palladium catalyst | nih.gov |

| Vinyl Onium Salt Annulation | Vinyl onium salt, β-amino alcohol/thiol/amine | Base | bris.ac.uk |

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of the piperidine ring from a single acyclic precursor containing all the necessary atoms. nih.gov This approach offers excellent control over stereochemistry. A notable method is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated functionalization to form an enamine, followed by reduction to the piperidine. nih.gov Another powerful technique is the intramolecular radical cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt. nih.gov Furthermore, a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols provides an efficient route to 3-substituted 4-piperidinones, which are direct precursors to the target amine. nih.govbirmingham.ac.uk

| Reaction Type | Precursor | Catalyst/Conditions | Reference |

| Intramolecular Hydroamination/Cyclization | Alkyne with a tethered amine | Acid | nih.gov |

| Intramolecular Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | nih.gov |

| Tandem Oxidation-Cyclization-Oxidation | Unsaturated alcohol | PCC or PCC/TfOH | nih.govbirmingham.ac.uk |

Aza-Michael Additions and Cascade Reactions

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.net For the synthesis of the 3-(2-methylpropyl)piperidin-4-one precursor, an intramolecular aza-Michael cyclization is a viable strategy. This approach typically involves a linear substrate containing both an amine and a Michael acceptor.

Cascade reactions, which combine multiple transformations in a single pot, offer an efficient route to complex piperidine structures. nih.gov A cascade initiated by an aza-Michael addition can lead to highly functionalized piperidones. For instance, a primary amine can react with a suitable dienone in a double aza-Michael addition to form a 2,5-disubstituted piperidinone. ntu.edu.sg While direct synthesis of the target 3,4-disubstituted pattern is less common via this specific cascade, the principle of using cascade reactions to build the piperidine core is well-established. nih.govresearchgate.net Organocatalytic methods have also been developed for the asymmetric intramolecular aza-Michael addition of carbamates to enones, yielding 2-substituted piperidines with high enantioselectivity. beilstein-journals.org

Table 1: Examples of Aza-Michael Addition in Piperidine Synthesis

| Catalyst/Conditions | Reactants | Product Type | Key Feature | Source |

|---|---|---|---|---|

| Cinchona-based diamine / Trifluoroacetic acid | Enone carbamates | 2-Substituted piperidines | Asymmetric intramolecular cyclization | beilstein-journals.org |

| Lithium Chloride | Dienone and primary amine | 2,5-Disubstituted piperidinones | Acceleration of the Michael addition | ntu.edu.sg |

Radical-Mediated Cyclizations

Radical cyclizations provide a powerful method for forming carbocyclic and heterocyclic rings. The synthesis of a substituted piperidine ring can be achieved through the 6-exo cyclization of an aminyl radical or a carbon-centered radical onto a suitable acceptor. mdpi.com A common strategy involves the intramolecular cyclization of an N-centered radical, generated from a precursor like an N-haloamine.

A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines. acs.org This method demonstrates excellent potential for controlling the stereochemistry of multiple substituents on the piperidine ring. For instance, cyclization of a (triethylsilyl)vinyl-stabilized radical can produce the piperidine as a single diastereoisomer. acs.org Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has also been shown to be effective for producing various piperidines. mdpi.com

Dearomative Functionalization Reactions

The dearomative functionalization of readily available pyridines presents a highly attractive and modern route to complex piperidine derivatives. researchgate.netnih.gov This strategy avoids the de novo construction of the ring and instead modifies an existing aromatic system. Methods often involve the partial or full reduction of the pyridine (B92270) ring with concurrent or subsequent functionalization.

One powerful technique is the catalytic hydrogenation of substituted pyridines. nih.gov For example, rhodium complexes have been used for the dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines. nih.gov Another approach involves the iridium(I)-catalyzed dearomative hydrosilylation of pyridines, which generates N-silyl enamines that can be further functionalized. researchgate.net This allows for the synthesis of C-3 substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. researchgate.net Such methods provide a platform for accessing highly decorated piperidines by overcoming challenges related to site-, regio-, and diastereoselectivity. nih.govresearchgate.net

Formation of the Amine Functionality

Once the 3-(2-methylpropyl)piperidin-4-one precursor is synthesized, the final step is the introduction of the amine group at the C4 position.

Reductive Amination Strategies

Reductive amination is the most direct and widely used method for converting ketones into amines. libretexts.org This reaction involves the treatment of the ketone, in this case, 3-(2-methylpropyl)piperidin-4-one, with an amine source, such as ammonia (B1221849), and a reducing agent. youtube.com The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common in laboratory settings because they are selective for the imine over the ketone. masterorganicchemistry.comyoutube.com This allows the entire reaction to be performed in a single pot. masterorganicchemistry.com For industrial applications, catalytic hydrogenation over a metal catalyst like nickel is often preferred. libretexts.org This methodology is versatile and can be used with ammonia to yield primary amines, or with primary and secondary amines to produce secondary and tertiary amines, respectively. libretexts.org A patent for the synthesis of a related compound, (3R, 4R)-3-methylamino-4-methyl piperidine, explicitly details a reductive amination step to introduce the amino group. google.com

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Amine Source | Substrate | Key Advantage | Source |

|---|---|---|---|---|

| NaBH₃CN | Ammonia, Primary/Secondary Amines | Aldehydes, Ketones | Selective for imine reduction; one-pot reaction | masterorganicchemistry.com |

| NaBH(OAc)₃ | Ammonia, Primary/Secondary Amines | Aldehydes, Ketones | Alternative to NaBH₃CN, avoids cyanide | masterorganicchemistry.com |

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions are fundamental for modifying the piperidine ring nitrogen (N1). While not directly forming the C4-amine, these reactions are crucial for synthesizing N-substituted precursors or derivatives which are often required in medicinal chemistry. nih.govafasci.com

Direct N-alkylation of a piperidine, such as a 3-isobutylpiperidin-4-amine precursor, can be achieved by reacting it with an alkyl halide. researchgate.net The reaction is often performed in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the acid formed. researchgate.netdesigner-drug.com Solvents such as acetonitrile (B52724) or DMF are commonly used. researchgate.netdesigner-drug.com

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base like triethylamine (B128534) (TEA). nih.gov These reactions are generally high-yielding and are used to introduce a wide variety of substituents. For example, a series of 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones were synthesized through the reaction of the corresponding 3,5-bis(ylidene)-4-piperidone with an acyl chloride. nih.gov

Stereoselective Synthesis of this compound Isomers

Controlling the relative stereochemistry of the isobutyl group at C3 and the amine group at C4 is critical for accessing specific isomers of the target compound. The reduction of the intermediate 3-(2-methylpropyl)piperidin-4-one is a key step where stereocontrol can be exerted.

A stereodivergent reduction strategy offers access to either the cis or trans diastereomer from the same ketone precursor. nih.gov For example, the reduction of 3-substituted 4-piperidinones with a bulky reducing agent like L-Selectride typically proceeds via axial attack of the hydride, leading to an equatorial alcohol, which corresponds to the cis 3,4-disubstituted piperidine. nih.gov Conversely, using a Lewis-acidic reducing agent like aluminum isopropoxydiisobutylalane can favor the formation of the trans product. nih.gov

Asymmetric synthesis methodologies can also be employed earlier in the synthetic sequence to establish the desired stereochemistry. This can involve using chiral auxiliaries, as seen in a synthesis where (R)-1-phenylethylamine was used to induce the desired stereochemistry in a reductive amination reaction to form a (3R, 4R)-3-amino-4-methylpiperidine derivative. google.com Gold-catalyzed cyclization of N-homopropargyl amides has also been developed as a one-pot synthesis of piperidin-4-ols with excellent diastereoselectivity in the ring-forming step. nih.gov

Table 3: Stereoselective Reduction of 3-Substituted 4-Piperidinones

| Reducing Agent | Product Diastereomer | Typical Diastereomeric Ratio | Mechanism/Rationale | Source |

|---|---|---|---|---|

| L-Selectride | cis | >99:1 | Axial attack of bulky hydride | nih.gov |

Asymmetric Catalysis in Piperidine Amine Formation

Asymmetric catalysis provides an elegant and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition metals and small organic molecules have been successfully employed as catalysts in the formation of chiral piperidine amines.

The asymmetric hydrogenation of prochiral precursors, such as substituted pyridines, enamines, or imines, is one of the most direct methods for synthesizing chiral amines. acs.org For a target like this compound, a plausible precursor would be a corresponding 3-(2-methylpropyl)-4-aminotetrahydropyridine or a related enamine. Transition metal complexes, particularly those of rhodium (Rh) and iridium (Ir), equipped with chiral ligands, have proven highly effective in such transformations. acs.orgacs.org

For instance, Rh-catalyzed asymmetric reductive Heck reactions have been developed to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A three-step process involving the partial reduction of a pyridine, followed by Rh-catalyzed asymmetric carbometalation and a final reduction, can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Similarly, iridium-catalyzed hydrogen transfer reactions can achieve the stereoselective synthesis of substituted piperidines, with the use of water as a solvent sometimes preventing racemization and leading to highly enantioselective outcomes. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis Relevant to Piperidines

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh-catalyst / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Boronic Acids | 3-Substituted Tetrahydropyridines | High | nih.govsnnu.edu.cn |

| [Ir(coe)₂Cl]₂ / DTBM–Segphos | Bicyclic Alkenes & Anilines | Chiral Amines | Up to 99% | acs.org |

| Platinum(0) on Carbon (Pt/C) | Enamine Intermediates | Trisubstituted Piperidines | High (dr ≥98:2) | researchgate.net |

Organocatalysis has emerged as a powerful complementary strategy to metal-based catalysis, avoiding potentially toxic or expensive metals. nih.govacs.org These reactions often involve domino or cascade sequences where multiple bonds and stereocenters are formed in a single pot with high stereocontrol. nih.gov

For the synthesis of polysubstituted piperidines, a common approach involves a domino Michael addition/aminalization process catalyzed by a chiral organocatalyst, such as an O-TMS protected diphenylprolinol. nih.govacs.org This type of reaction between aldehydes and nitroolefins can create up to four contiguous stereocenters in the piperidine ring in one step with excellent enantioselectivity. nih.gov Another strategy employs a cascade reaction initiated by the Michael addition of an amidomalonate to an enal, followed by an intramolecular hemiaminal formation, which proceeds with good yields and high enantioselectivities. capes.gov.br These methods showcase the potential to construct the complex core of this compound from simple, achiral starting materials.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product. wikipedia.org

Several types of auxiliaries could be envisioned for the synthesis of this compound. For example, Ellman's auxiliary, (R)-2-methylpropane-2-sulfinamide, can be condensed with an appropriate aldehyde to form an N-sulfinyl imine. usm.edu Stereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the auxiliary, can establish the desired stereocenters. usm.edu

Another powerful method utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. An α-alkylation/1,2-addition sequence on a hydrazone derived from a protected glycol aldehyde could furnish an intermediate hydrazine. researchgate.net Subsequent reductive cleavage of the auxiliary, deprotection, and reductive amination would lead to the formation of the 2-substituted piperidin-3-ol scaffold with excellent diastereomeric and enantiomeric excesses. A similar strategy could be adapted to install the C3-isobutyl and C4-amino groups. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Oxazolidinones | Aldol Reactions, Alkylations | Forms a (Z)-enolate that reacts with an aldehyde to establish two stereocenters. | wikipedia.org |

| Camphorsultam | Various (Diels-Alder, Alkylations) | The sultam ring shields one face of the reactive intermediate. | sigmaaldrich.com |

| Pseudoephedrine | Alkylation of Amides | The methyl group on the auxiliary directs incoming electrophiles. | wikipedia.org |

| (R)-2-Methylpropane-2-sulfinamide | Addition to Imines | The sulfinyl group directs nucleophilic attack to one face of the imine. | usm.edu |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are highly convergent and atom-economical. hse.ru They are particularly well-suited for the synthesis of complex heterocyclic structures like polysubstituted piperidines.

A stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.orgrsc.org In this approach, a chiral amine (like α-methyl benzylamine) is used to form a chiral aldimine in situ. This reacts with an aldehyde and a dienolate (such as 1,3-bis-trimethylsily enol ether) to produce a chiral dihydropyridinone, which serves as a versatile intermediate for various piperidine compounds. rsc.orgrsc.org Similarly, a four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) halogenides, and ammonium (B1175870) acetate (B1210297) can lead to the stereoselective formation of piperidin-2-ones with three stereogenic centers. hse.ru Such strategies offer a powerful means to assemble the core of this compound with precise control over its relative stereochemistry.

Green Chemistry Principles in the Synthesis of Substituted Piperidines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and their building blocks, including substituted piperidines. unibo.it

Solvent-Free or Aqueous Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally damaging. unibo.it Consequently, there is a significant drive to develop synthetic methods that can be performed in greener media, such as water, or under solvent-free conditions. youtube.com

Water is an attractive solvent as it is non-toxic, non-flammable, and inexpensive. In some cases, performing reactions in water can lead to unique reactivity or enhanced stereoselectivity. nih.gov For example, an iridium(III)-catalyzed synthesis of substituted piperidines proceeds efficiently in water, which helps to prevent the racemization of enantioenriched substrates. nih.gov One-pot cyclocondensation of alkyl dihalides with primary amines can also be achieved in an alkaline aqueous medium under microwave irradiation, providing a rapid and efficient route to piperidines. organic-chemistry.org The development of such methodologies is crucial for creating more sustainable synthetic pathways toward complex targets like this compound. rsc.org

Catalyst Design for Enhanced Sustainability

The development of sustainable catalytic systems is paramount in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. nih.gov In the context of synthesizing this compound, catalyst design plays a crucial role in achieving high efficiency and selectivity.

A variety of catalytic systems have been employed for the synthesis of substituted piperidines, including transition metal catalysts (e.g., palladium, rhodium, iridium), organocatalysts, and biocatalysts. nih.gov For instance, rhodium catalysts have proven effective in the hydrogenation of substituted pyridines under mild conditions. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been utilized for the diastereoselective arylation of piperidines, offering a route to both cis- and trans-2,4-disubstituted products. thieme-connect.com

Recent advancements have highlighted the potential of biocatalysis in producing chiral piperidines. Chemo-enzymatic dearomatization of activated pyridines, for example, provides a highly efficient and stereoselective route to substituted piperidines. nih.gov This approach often operates under mild, aqueous conditions, significantly enhancing the sustainability of the process.

Lewis and Brønsted acids also serve as effective catalysts in cyclization reactions to form the piperidine ring. A notable example is the diastereoselective synthesis of cis- and trans-3,4-disubstituted piperidines, where the choice between a Lewis acid (e.g., methyl aluminum dichloride) and a Brønsted acid (e.g., hydrochloric acid) can selectively determine the stereochemical outcome. acs.orgacs.org

The following table summarizes various catalyst types that could be adapted for the synthesis of this compound, highlighting their potential for enhanced sustainability.

| Catalyst Type | Example | Potential Advantages for Sustainability | Relevant Precursor Transformation |

| Transition Metal | Rhodium (Rh) complexes | High activity and selectivity under mild conditions, potential for catalyst recycling. nih.gov | Hydrogenation of a corresponding substituted pyridine precursor. |

| Transition Metal | Palladium (Pd) complexes | High efficiency in C-C bond formation, enabling modular synthesis from simpler fragments. news-medical.netthieme-connect.com | Cross-coupling to introduce the 2-methylpropyl group. |

| Organocatalyst | Proline derivatives | Metal-free catalysis, often biodegradable and derived from natural sources, can provide high enantioselectivity. | Asymmetric Michael addition to form the piperidine ring. |

| Biocatalyst | Ene-reductases (EREDs) | Highly stereoselective, operate in aqueous media under mild conditions, biodegradable. nih.gov | Asymmetric reduction of a tetrahydropyridine (B1245486) intermediate. |

| Lewis Acid | Methyl aluminum dichloride | Can promote highly diastereoselective cyclizations. acs.orgacs.org | Carbonyl-ene cyclization of an acyclic precursor. |

| Brønsted Acid | Hydrochloric acid | Inexpensive and readily available, can control stereoselectivity in Prins cyclizations. acs.orgacs.org | Prins cyclization of an acyclic amino-alkene precursor. |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Maximizing atom economy is crucial for minimizing waste and developing more sustainable synthetic processes.

Traditional synthetic routes to amines, such as the Gabriel synthesis, often suffer from poor atom economy due to the use of stoichiometric protecting groups and the generation of significant byproducts. primescholars.com Modern synthetic strategies aim to overcome these limitations through the design of more efficient reactions.

For the synthesis of this compound, several approaches can be envisioned to maximize atom economy:

Reductive Amination: The direct reductive amination of a suitable 3-(2-methylpropyl)-4-oxopiperidine precursor with ammonia or an ammonia equivalent would be a highly atom-economical route to the final product. This transformation, ideally catalyzed by a recyclable heterogeneous catalyst, would generate water as the only byproduct.

Ring-Closing Metathesis (RCM): While RCM is a powerful tool for ring formation, its atom economy can be impacted by the generation of a volatile alkene byproduct. However, its ability to construct complex ring systems from simple acyclic precursors can offset this drawback, particularly if the catalyst loading is low and the catalyst is recyclable. A potential route could involve the RCM of a diene precursor followed by stereoselective functionalization. nih.govcapes.gov.br

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. A one-pot synthesis of functionalized piperidines using a multi-component condensation reaction has been reported, offering a promising strategy for the synthesis of the target compound with high atom economy. researchgate.net

Waste minimization extends beyond atom economy to encompass the reduction of solvents, purification materials, and energy consumption. iu.edu Strategies to minimize waste in the synthesis of this compound include:

Solvent Selection: Utilizing greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions can significantly reduce waste. mdpi.com

Process Intensification: Employing techniques like flow chemistry can lead to improved reaction control, reduced reaction times, and minimized solvent usage.

The table below provides a comparative analysis of potential synthetic strategies for this compound based on their atom economy and waste generation potential.

| Synthetic Strategy | Key Transformation | Theoretical Atom Economy | Potential for Waste Minimization |

| Reductive Amination | Ketone to amine | High (byproduct is water) | High (catalytic, potentially solvent-free) |

| Ring-Closing Metathesis | Diene cyclization | Moderate (alkene byproduct) | Moderate (catalyst recycling is key) |

| Multicomponent Reaction | One-pot assembly | Very High | High (single step reduces workup and purification) |

| Classical Multi-step Synthesis | e.g., protection, activation, cyclization, deprotection | Low | Low (multiple steps generate more waste) |

By carefully selecting synthetic routes and catalysts that prioritize atom economy and facilitate waste reduction, the synthesis of this compound can be approached in a manner that aligns with the principles of green and sustainable chemistry.

Mechanistic and Kinetic Investigations of Reactions Involving 3 2 Methylpropyl Piperidin 4 Amine

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 3,4-disubstituted piperidines like 3-(2-methylpropyl)piperidin-4-amine is a significant challenge in organic chemistry, requiring precise control over regioselectivity and stereoselectivity. A plausible and documented approach for analogous structures involves the regioselective ring-opening of an epoxide precursor. researchgate.net

A key synthetic strategy for preparing cis-3-methyl-4-aminopiperidine derivatives, which serves as a strong model for the synthesis of this compound, commences with a substituted pyridine (B92270). researchgate.net This method involves the formation of an N-benzyl-pyridinium salt, which is then subjected to a two-step sequence to yield an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net The subsequent regioselective ring-opening of this epoxide with an appropriate amine source would lead to the desired 3-alkyl-4-aminopiperidine scaffold. researchgate.net

Identification and Characterization of Reaction Intermediates

In the synthesis of substituted piperidines, several key intermediates are proposed and, in many cases, identified. During the formation of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction, for instance, the reaction proceeds through the initial formation of an enamine from the ketone and a secondary amine, followed by condensation with an aldehyde. nih.gov

For the synthesis of 4-aminopiperidine (B84694) derivatives, imine intermediates are crucial. researchgate.net For example, the reaction of 1-NH-Boc-4-aminopiperidine with 2-chloroacetyl chloride is a key step in forming a building block for more complex molecules. uniba.it Similarly, in the synthesis of N-methylnorbelladine, an imine is formed from the reaction of benzaldehydes with tyramine, which is subsequently hydrogenated to a secondary amine. researchgate.net

In the context of this compound synthesis via the epoxide ring-opening pathway, the primary intermediates would be the N-protected 3-(2-methylpropyl)-4-hydroxypiperidine, which is then converted to the corresponding epoxide. The characterization of these intermediates would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm their structure before proceeding to the final ring-opening step.

Transition State Analysis and Energy Profiles

Computational studies, particularly using density functional theory (DFT), have been employed to understand the reactivity of 4-aminopiperidine derivatives. acs.org These studies provide insight into the transition states and energy profiles of reactions such as N-dealkylation catalyzed by cytochrome P450 enzymes. acs.org The calculations can reveal the activation energies for processes like hydrogen atom abstraction from carbons alpha to the piperidine (B6355638) nitrogen, which is a key step in metabolism and can be analogous to certain synthetic transformations. acs.org

For a series of 4-aminopiperidine fragments with different N-substituents, DFT calculations have been used to determine the activation energy for the formation of α-carbon radical intermediates. acs.org These theoretical models help in predicting the most likely sites of reaction and the influence of substituents on reactivity. For instance, the electronic properties of various substitution groups can significantly impact the stability of the transition state. acs.org While specific calculations for this compound are not available, it is reasonable to infer that the isobutyl group at the 3-position would sterically and electronically influence the transition states of reactions at the 4-amino group or the piperidine nitrogen.

Kinetic Studies of Critical Synthetic Steps

Kinetic analysis of reactions is essential for understanding reaction rates and optimizing process conditions. While specific kinetic data for the synthesis of this compound is not documented in the available literature, studies on related systems provide a framework for what such an analysis would entail.

Rate Law Determination and Order of Reactions

A hypothetical rate law for the ring-opening step could be proposed as: Rate = k[epoxide][amine]

Where 'k' is the rate constant. This would be determined experimentally by measuring the initial rates of reaction at different starting concentrations of the reactants.

Activation Energy and Thermodynamic Parameter Calculations

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation are critical for understanding the temperature dependence of a reaction and the nature of the transition state. In the study of N-aminopiperidine formation, the activation parameters were determined, providing insight into the reaction mechanism. researchgate.net

For the synthesis of this compound, determining these parameters for the rate-limiting step would be crucial for process optimization. This would involve conducting the reaction at various temperatures and using the Arrhenius equation to calculate the activation energy.

Table 1: Hypothetical Kinetic Parameters for a Key Synthetic Step

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ at 298 K | Indicates the intrinsic rate of the reaction. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | The change in heat content in going from reactants to the transition state. |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a kinetic study.

Investigation of Selectivity Mechanisms

Controlling selectivity is paramount in the synthesis of complex molecules like this compound, which has two stereocenters. The selectivity of a reaction can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.

In the synthesis of substituted piperidines, both regioselectivity and stereoselectivity are critical. For instance, the palladium-catalyzed hydrogenation of substituted pyridines can be highly selective, yielding specific isomers. mdpi.com The choice of catalyst and reaction conditions can direct the reaction towards the desired product.

For the synthesis of cis-3-methyl-4-aminopiperidine derivatives via epoxide ring-opening, the regioselectivity of the nucleophilic attack on the epoxide ring is a key factor. researchgate.net The attack of the amine nucleophile can, in principle, occur at either C3 or C4 of the epoxide. The observed selectivity for attack at C4 in analogous systems is likely governed by a combination of steric and electronic factors. The isobutyl group at C3 would sterically hinder the approach of the nucleophile to that position, favoring attack at the less substituted C4.

Furthermore, the stereoselectivity of the ring-opening is typically anti, meaning the nucleophile attacks from the face opposite to the epoxide oxygen. This leads to a trans relationship between the incoming amino group and the hydroxyl group, which can then be further manipulated to achieve the desired final stereochemistry of the product.

Regioselectivity and Chemoselectivity Factors

The presence of two distinct functional groups—a secondary amine within the piperidine ring and a primary amine at the C4 position—along with a bulky isobutyl group at C3, introduces significant challenges and opportunities in terms of regioselectivity and chemoselectivity.

Regioselectivity:

In reactions involving the piperidine ring, the substitution pattern dictates the preferred site of reaction. The isobutyl group at the C3 position creates steric hindrance, which can influence the accessibility of adjacent positions. For instance, in C-H functionalization reactions, the electronic properties of the nitrogen atom generally favor reaction at the C2 and C6 positions. However, the steric bulk of the 3-(2-methylpropyl) group can direct reactions towards the less hindered C6 position or even to the C4 or C5 positions, depending on the catalyst and directing group employed. nih.govresearchgate.net

Computational studies on related systems, such as 3,4-piperidynes, have shown that the geometry of the reactive intermediate is a key determinant of regioselectivity. nih.gov Distortion of the piperidine ring can lead to preferential attack at a specific carbon atom. nih.gov For this compound, reactions that proceed through such intermediates would likely favor functionalization at the C4 position due to the electronic influence of the adjacent amino group and the steric hindrance at C3.

Chemoselectivity:

The differential reactivity of the two amine groups is a central aspect of the chemoselectivity of this compound. The primary amine at C4 is generally more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. This difference can be exploited to achieve selective functionalization. For example, in acylation or alkylation reactions, the C4-amino group is expected to react preferentially under kinetic control.

However, the choice of reagents and reaction conditions can alter this selectivity. The use of protecting groups is a common strategy to achieve selective reactions. For instance, protection of the more reactive primary amine would allow for subsequent reactions to occur at the secondary amine of the piperidine ring. The selection of catalysts can also play a crucial role in determining which functional group participates in a given transformation. organic-chemistry.org

The table below summarizes the expected regiochemical and chemochemical outcomes in reactions involving this compound based on general principles observed in similar systems.

| Reaction Type | Expected Major Regioisomer/Chemoselective Outcome | Influencing Factors |

| N-Acylation | N-acylation at the 4-amino group | Steric hindrance at the ring nitrogen, higher nucleophilicity of the primary amine. |

| N-Alkylation | N-alkylation at the 4-amino group | Kinetic control, steric factors. |

| C-H Arylation | C6 or C4 arylation | Catalyst, directing group, steric hindrance from the isobutyl group. nih.govacs.org |

| Michael Addition | Addition via the 4-amino group | Higher nucleophilicity of the primary amine. |

Stereoselectivity Origins (Diastereoselectivity and Enantioselectivity)

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. The presence of two stereocenters at C3 and C4 means that reactions can lead to the formation of different diastereomers (cis and trans) and, if a chiral catalyst or reagent is used, can proceed with enantioselectivity.

Diastereoselectivity:

The relative orientation of the 2-methylpropyl group at C3 and the amino group at C4 (cis or trans) significantly influences the conformational preference of the piperidine ring, which in turn dictates the diastereoselectivity of subsequent reactions. The synthesis of 3,4-disubstituted piperidines often yields mixtures of cis and trans isomers, and the ratio can be controlled by the choice of synthetic route and reaction conditions. researchgate.netdntb.gov.ua

For instance, in the synthesis of analogous 3,4-disubstituted piperidines, Lewis acid-catalyzed cyclizations have been shown to proceed under kinetic control to favor the formation of the cis isomer, which can then isomerize to the thermodynamically more stable trans isomer upon warming. nih.gov In contrast, Prins cyclizations catalyzed by Brønsted acids can lead to the formation of the cis isomer with high diastereoselectivity. nih.gov The stereochemical outcome is often rationalized by the stability of the transition states, with the lowest energy transition state leading to the major product. nih.gov

The following table illustrates how different reaction conditions can influence the diastereomeric ratio in the synthesis of 3,4-disubstituted piperidines, providing a model for what might be expected for this compound.

| Reaction Type | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

| Carbonyl Ene Cyclization | MeAlCl₂ | trans | up to 7:93 |

| Prins Cyclization | Concentrated HCl | cis | up to >98:2 |

| Catalytic Hydrogenation | Varies | Often cis | Varies |

Data inferred from studies on analogous 3,4-disubstituted piperidine systems. nih.gov

Enantioselectivity:

Achieving enantioselectivity in reactions of this compound typically requires the use of chiral catalysts or auxiliaries. Asymmetric synthesis of 3-substituted piperidines has been achieved with high enantioselectivity using rhodium-catalyzed asymmetric reductive Heck reactions. snnu.edu.cnacs.org This approach allows for the construction of the chiral piperidine core from achiral starting materials. snnu.edu.cnacs.org

Kinetic resolution is another powerful strategy for obtaining enantioenriched piperidines. acs.org In this approach, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the product. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been accomplished using a chiral base, yielding products with high enantiomeric excess. acs.org A similar strategy could potentially be applied to resolve a racemic mixture of this compound.

The development of chemo-enzymatic methods has also provided a versatile route to enantioenriched 3- and 3,4-disubstituted piperidines. nih.gov These methods utilize enzymes, such as oxidases and reductases, to perform stereoselective transformations on piperidine precursors. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are pivotal in controlling the outcome of reactions involving this compound, influencing not only the rate of reaction but also the regioselectivity, chemoselectivity, and stereoselectivity.

Catalysts:

A wide range of catalysts, including transition metals and organocatalysts, have been employed in the synthesis and functionalization of piperidine derivatives.

Transition Metal Catalysts: Rhodium catalysts have proven to be particularly effective in the site-selective C-H functionalization of piperidines. nih.govresearchgate.net The choice of ligand on the rhodium center can direct the reaction to different positions on the piperidine ring. nih.govresearchgate.net For example, different rhodium catalysts can selectively promote functionalization at the C2 or C4 positions. nih.govresearchgate.netnih.gov Palladium catalysts are also widely used in cross-coupling reactions to form C-C bonds at various positions of the piperidine ring. thieme-connect.com

Organocatalysts: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of substituted piperidines. ajgreenchem.com These catalysts can activate substrates and control the stereochemical environment of the reaction, leading to high enantioselectivity.

Biocatalysts: Enzymes offer a green and highly selective alternative for the synthesis of chiral piperidines. Carbonyl reductases, for instance, have been used for the stereoselective reduction of piperidinones to produce chiral 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess. researchgate.net

Reagents:

The choice of reagents is equally critical in directing the reaction pathway.

Protecting Groups: The strategic use of protecting groups on the amine functionalities is a key tool for achieving chemoselectivity. By selectively protecting one amine group, reactions can be directed to the other. The nature of the protecting group can also influence the regioselectivity of C-H functionalization by altering the steric and electronic environment of the piperidine ring. nih.gov

The following table summarizes the role of various catalysts and reagents in controlling the selectivity of reactions involving piperidine derivatives, which can be extrapolated to this compound.

| Catalyst/Reagent | Role in Reaction Mechanism | Impact on Selectivity |

| Rhodium catalysts | C-H activation and insertion | Controls site-selectivity (C2 vs. C4) and stereoselectivity. nih.govresearchgate.net |

| Palladium catalysts | Cross-coupling reactions | Enables regioselective C-C bond formation. thieme-connect.com |

| Chiral Phosphoric Acids | Organocatalysis | Induces high enantioselectivity in cyclization reactions. ajgreenchem.com |

| Enzymes (e.g., Reductases) | Biocatalytic reduction | Provides high stereoselectivity in the synthesis of chiral piperidines. researchgate.net |

| Amine Protecting Groups | Blocks reactive sites | Enables chemoselectivity and can influence regioselectivity. nih.gov |

| Acids/Bases | Catalysis and pH control | Affects reaction rates and can switch between kinetic and thermodynamic control. nih.gov |

Computational and Theoretical Studies of 3 2 Methylpropyl Piperidin 4 Amine

Conformational Analysis and Configurational Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. researchgate.netnih.gov These methods are valuable for exploring the conformational landscape of flexible molecules like substituted piperidines.

MD simulations can reveal the stability of different conformations and the interactions between the molecule and its environment, such as a solvent. researchgate.net For piperidine (B6355638) derivatives, MD simulations have been used to confirm conformational stability and to study interactions like hydrogen bonding and solvent accessible surface area. researchgate.net For instance, studies on other substituted piperidines have utilized MD simulations to assess the stability of ligand-protein complexes, providing insights into how these molecules might interact with biological targets. nih.gov The root mean square deviation (RMSD) is often calculated during these simulations to monitor the stability of the molecule's conformation over time. nih.gov

| Parameter | Description | Relevance to 3-(2-Methylpropyl)piperidin-4-amine |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. Examples include OPLS4 and COSMIC. nih.govnih.gov | Determines the accuracy of the calculated conformations and their relative energies. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. nih.gov | Indicates the stability of a particular conformation over the course of a simulation. |

| Solvent Model | Represents the solvent in the simulation, which can be explicit (individual solvent molecules) or implicit (a continuous medium). The TIP3P model is a common choice for water. nih.gov | Crucial for accurately modeling the influence of the solvent on conformational preferences. |

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more rigorous approach to understanding molecular structure and stability by solving the electronic Schrödinger equation. researchgate.netacs.org DFT has become a standard tool for investigating the properties of piperidine-based compounds. researchgate.net

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional arrangement of atoms. researchgate.net For this compound, this would involve finding the most stable chair conformation, including the precise bond lengths, bond angles, and dihedral angles.

Calculate Relative Energies: Compare the energies of different conformers (e.g., chair with axial vs. equatorial substituents) to predict their relative populations at equilibrium. rsc.org For substituted piperidines, the choice of the N-protecting group can influence the outcome of epimerization, a process that can be modeled using DFT. rsc.org

Determine Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the calculated structure. epstem.net

Studies on various piperidine derivatives have consistently shown the power of DFT in elucidating their structural and electronic properties. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to investigate the molecular structure and reactivity of such compounds. researchgate.netindexcopernicus.com

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The 3D structure with the lowest electronic energy. epstem.net | Provides the most stable conformation and detailed structural parameters. |

| Relative Conformational Energies | The energy difference between various possible conformations. rsc.org | Predicts the most abundant conformer at a given temperature. |

| Vibrational Frequencies | The frequencies of molecular vibrations, corresponding to peaks in the IR spectrum. epstem.net | Allows for comparison with experimental spectroscopic data to validate the computational model. |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can provide a detailed picture of how electrons are distributed within this compound and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. epstem.net

For piperidine derivatives, HOMO-LUMO analysis performed using DFT calculations can reveal insights into their electronic stability and reactivity. researchgate.net The energy gap can be correlated with the molecule's tendency to undergo chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. wolfram.com It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. uni-muenchen.de

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are sites prone to electrophilic attack. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are sites prone to nucleophilic attack. researchgate.net

Green regions: Indicate neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms (especially the amine group), making them susceptible to interaction with electrophiles or protonation. The hydrogen atoms of the amine group would likely exhibit positive potential.

The distribution of partial atomic charges within a molecule provides a quantitative measure of its polarity and can be used to predict its reactivity. Methods like Mulliken population analysis can be used to calculate these charges. indexcopernicus.com

Nucleophilicity refers to the ability of a species to donate an electron pair to form a new covalent bond. The amine group in this compound is expected to be the primary nucleophilic center. The nucleophilicity of amines is influenced by factors such as steric hindrance and the electronic effects of substituents. masterorganicchemistry.com Generally, secondary amines are more nucleophilic than primary amines. masterorganicchemistry.com

Electrophilicity is the ability of a species to accept an electron pair. While the amine group is nucleophilic, certain parts of the carbon skeleton or the hydrogen atoms attached to the nitrogen might act as electrophilic centers under specific reaction conditions. Global reactivity descriptors like the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's electrophilic character. researchgate.net

| Descriptor | Information Provided | Predicted for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability. epstem.net | Relatively high, indicating the potential for electron donation from the nitrogen lone pairs. |

| LUMO Energy | Electron-accepting ability. epstem.net | Relatively high, suggesting it is not a strong electron acceptor. |

| HOMO-LUMO Gap | Chemical stability and reactivity. epstem.net | A moderate gap would indicate a balance of stability and reactivity. |

| MEP Map | Regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net | Negative potential (red) is expected around the nitrogen atoms, and positive potential (blue) around the amine hydrogens. |

| Nucleophilicity | Ability to donate an electron pair. masterorganicchemistry.com | The amine group is the primary nucleophilic site. |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra, aiding in structural confirmation and analysis.

Theoretical NMR Chemical Shift Calculations

The prediction of NMR chemical shifts via computational methods has become a standard procedure for the structural elucidation of organic molecules. rsc.org Density Functional Theory (DFT) is the most common quantum mechanical method employed for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to calculate isotropic shielding constants. pnnl.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. Functionals like B3LYP and basis sets such as 6-311++G(d,p) are frequently used to provide a balance between computational cost and accuracy. researchgate.net

For a flexible molecule like this compound, it is crucial to consider its conformational landscape. The piperidine ring can exist in a chair conformation with the substituents in either axial or equatorial positions. The relative orientation of the isobutyl group at C3 and the amine group at C4 gives rise to cis and trans diastereomers, each with its own set of conformers. Theoretical calculations would typically involve geometry optimization of all plausible conformers, followed by NMR calculations on the most stable ones. The final predicted spectrum is often a Boltzmann-averaged spectrum based on the relative energies of these conformers.

The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of the cis and trans isomers of this compound would be expected to show distinct differences, particularly for the nuclei within the piperidine ring and the isobutyl substituent. These differences arise from the varying magnetic environments induced by the different spatial arrangements of the substituents.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Conformations of this compound using DFT (B3LYP/6-311++G(d,p))

Select Isomer to View Predicted Shifts:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | 2.95 (eq), 2.40 (ax) | 48.5 |

| C3 | 1.65 | 42.1 |

| C4 | 2.80 | 53.2 |

| C5 | 1.80 (eq), 1.35 (ax) | 30.8 |

| C6 | 2.90 (eq), 2.35 (ax) | 48.0 |

| CH₂ (isobutyl) | 1.25, 1.15 | 45.3 |

| CH (isobutyl) | 1.90 | 25.1 |

| CH₃ (isobutyl) | 0.90 | 22.7 |

| NH | 1.55 | - |

| NH₂ | 1.40 | - |

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | 3.10 (eq), 2.55 (ax) | 47.9 |

| C3 | 1.85 | 40.5 |

| C4 | 3.15 | 51.5 |

| C5 | 1.95 (eq), 1.45 (ax) | 32.5 |

| C6 | 3.05 (eq), 2.50 (ax) | 47.5 |

| CH₂ (isobutyl) | 1.30, 1.20 | 44.8 |

| CH (isobutyl) | 2.00 | 24.9 |

| CH₃ (isobutyl) | 0.92 | 22.5 |

| NH | 1.60 | - |

| NH₂ | 1.45 | - |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent typical chemical shifts for nuclei in similar chemical environments.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy is a key technique for identifying functional groups and probing the structure of a molecule. Theoretical frequency calculations using DFT methods can predict the infrared and Raman spectra of this compound with considerable accuracy. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions.

The output of these calculations provides a list of vibrational frequencies and their corresponding intensities (for IR) and Raman activities. However, theoretical frequencies calculated at the harmonic level are often systematically higher than experimental frequencies. This discrepancy is typically corrected by applying a uniform or mode-specific scaling factor.

A crucial part of the analysis is the assignment of the calculated vibrational modes to specific motions of the atoms, such as stretching, bending, or torsional modes. This is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. mdpi.com For this compound, key vibrational modes would include the N-H stretching of the secondary amine in the ring and the primary amine substituent, C-H stretching of the piperidine ring and the isobutyl group, and various bending and skeletal vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Potential Energy Distribution (PED) and Assignment |

|---|---|---|---|---|

| 3510 | 3370 | 25.5 | 45.2 | ν(N-H) stretch (asymmetric, NH₂) |

| 3455 | 3317 | 20.1 | 55.8 | ν(N-H) stretch (symmetric, NH₂) |

| 3420 | 3283 | 15.3 | 30.1 | ν(N-H) stretch (piperidine NH) |

| 3085 | 2962 | 40.2 | 80.5 | ν(C-H) stretch (ring, CH₂) |

| 3050 | 2928 | 35.7 | 95.3 | ν(C-H) stretch (isobutyl, CH, CH₂, CH₃) |

| 1615 | 1550 | 65.8 | 15.4 | δ(N-H) scissoring (NH₂) |

| 1470 | 1411 | 80.1 | 25.6 | δ(C-H) bending (CH₂, CH₃) |

| 1150 | 1104 | 50.4 | 10.2 | ν(C-N) stretch |

Note: The values in this table are hypothetical examples. ν = stretching, δ = bending/scissoring. A typical scaling factor of ~0.96 is assumed for this illustrative data.

Solvation Models and Environmental Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational solvation models are essential for accurately predicting molecular properties in solution. numberanalytics.com The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orgdiracprogram.org In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. numberanalytics.com The solute and the solvent continuum polarize each other, and the resulting electrostatic interaction is calculated to determine the solvation free energy. uni-muenchen.de

For this compound, which contains polar N-H bonds capable of hydrogen bonding, solvent effects are expected to be significant. The choice of solvent can alter the relative stability of different conformers and diastereomers. For instance, a polar protic solvent like water might preferentially stabilize conformers where the polar amine groups are more exposed, compared to a nonpolar solvent.

These environmental effects also extend to spectroscopic properties. NMR chemical shifts, for example, are sensitive to the solvent due to changes in the electronic environment and specific interactions like hydrogen bonding. numberanalytics.com Therefore, performing computational studies within a solvation model (e.g., using the IEFPCM variant of the PCM) is critical for achieving results that are comparable to experimental data measured in solution.

Table 3: Illustrative Effect of Solvent on the Calculated Relative Energy of Two Conformers of trans-3-(2-Methylpropyl)piperidin-4-amine

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) of Conformer 2 vs. Conformer 1 |

|---|---|---|

| Gas Phase (Vacuum) | 1 | 0.0 (Reference) |

| Chloroform | 4.81 | -0.5 |

| Methanol | 32.7 | -1.2 |

| Water | 78.4 | -1.8 |

Note: This table provides hypothetical data to illustrate the trend of increasing stabilization of a more polar conformer in solvents of higher dielectric constant.

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into pathways, intermediates, and transition states that can be difficult to probe experimentally. researchgate.net For a molecule like this compound, computational methods can be used to explore potential synthetic routes and predict its reactivity.

A common approach involves using DFT to map out the potential energy surface of a reaction. This process includes:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Computational algorithms are used to locate this first-order saddle point.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the synthesis of substituted piperidines, several routes exist, such as reductive amination of a corresponding ketone or intramolecular cyclization reactions. dtic.milmdpi.comorganic-chemistry.org For example, a key step in a potential synthesis of this compound could be the reduction of a 3-(2-methylpropyl)piperidin-4-one precursor. Computational methods could be used to compare the mechanisms of different reducing agents or to understand the stereochemical outcome of the reaction, predicting whether the cis or trans isomer is the favored product.

Table 4: Illustrative Calculated Relative Gibbs Free Energies (ΔG) for a Hypothetical Reaction Step: Stereoselective Reduction of a Piperidinone Precursor

| Species | Description | Calculated Relative ΔG (kcal/mol) |

|---|---|---|

| Reactants | Piperidinone + Reducing Agent | 0.0 |

| Transition State 1 (TS1) | Leads to trans product | +15.2 |

| Transition State 2 (TS2) | Leads to cis product | +18.5 |

| Product 1 (trans) | trans-3-(2-Methylpropyl)piperidin-4-amine | -25.0 |

| Product 2 (cis) | cis-3-(2-Methylpropyl)piperidin-4-amine | -22.3 |

Note: The hypothetical data in this table suggests that the formation of the trans product is both kinetically (lower activation energy) and thermodynamically (more stable product) favored for this illustrative reaction.

Advanced Analytical Methodologies for Structural Elucidation of 3 2 Methylpropyl Piperidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3-(2-methylpropyl)piperidin-4-amine. One-dimensional (1D) NMR provides initial insights, but complex structures necessitate the use of more sophisticated two-dimensional (2D) NMR experiments. slideshare.netacs.org

Advanced 2D-NMR Experiments (COSY, HSQC, HMBC, NOESY)

A combination of 2D-NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the intricate bonding network and spatial arrangement of the molecule. slideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between protons on adjacent carbons, for instance, between the proton at C4 and the protons on the C3 and C5 of the piperidine (B6355638) ring, as well as within the 2-methylpropyl substituent. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. creative-biostructure.com It allows for the unambiguous assignment of which protons are attached to which carbon atoms. researchgate.netyoutube.com For the title compound, each protonated carbon would show a cross-peak corresponding to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the protons of the methyl groups in the 2-methylpropyl side chain and the C2' and C3' carbons, as well as the C3 of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that rely on through-bond couplings, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This provides crucial information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY can help determine the relative orientation of the 2-methylpropyl group and the amine group on the piperidine ring. researchgate.net

Table 1: Representative 2D-NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies J-coupled protons, establishing connectivity within the piperidine ring and the side chain. |

| HSQC | ¹H – ¹³C (one bond) | Assigns protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, linking the side chain to the piperidine ring and identifying quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, revealing stereochemical and conformational details. |

Solid-State NMR Applications for Structural Conformation

While solution-state NMR provides information about the average conformation of a molecule in a given solvent, solid-state NMR (ssNMR) can reveal the specific conformation adopted in the crystalline state. researchgate.net By comparing solution and solid-state NMR data, it is possible to understand the conformational flexibility of the piperidine ring and the 2-methylpropyl side chain. researchgate.netnih.gov For substituted piperidines, ssNMR can help to definitively determine the chair conformation of the ring and the axial or equatorial orientation of the substituents. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov This allows for the calculation of a unique molecular formula, confirming the identity of this compound and its derivatives. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. scielo.brnih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For piperidine alkaloids, common fragmentation pathways include the loss of small neutral molecules like water or the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). miamioh.edunih.govlibretexts.org The fragmentation of this compound would likely involve cleavage of the 2-methylpropyl side chain and fragmentation of the piperidine ring, providing valuable data for structural confirmation. researchgate.netnih.gov

Table 2: Expected Fragmentation Pathways in MS/MS of this compound

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Resulting Fragment Ion |

| C₁₀H₂₃N₂⁺ | Loss of ammonia (B1221849) (NH₃) | C₁₀H₂₀N⁺ |

| C₁₀H₂₃N₂⁺ | Loss of isobutene | C₆H₁₅N₂⁺ |

| C₁₀H₂₃N₂⁺ | Cleavage of the C3-C4 bond | Various smaller fragments |

Application in Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that separate components of a complex mixture before they are introduced into the mass spectrometer for analysis. researchgate.netnih.govgoogle.com These methods are invaluable for the analysis of derivatives of this compound or for its detection in complex matrices. nih.govnih.gov The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analytes. nih.govchromforum.org For piperidine derivatives, both techniques have been successfully applied. researchgate.netnih.gov

Vibrational Spectroscopy: FTIR and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: The primary amine (NH₂) group will exhibit characteristic stretching vibrations. libretexts.org

C-H stretching: Vibrations corresponding to the C-H bonds of the piperidine ring and the alkyl side chain will be present.

C-N stretching: The stretching of the carbon-nitrogen bonds in the piperidine ring and the amine group will also be observable. libretexts.org

CH₂, CH₃ bending: Bending vibrations of the methylene (B1212753) and methyl groups provide further structural information.

FTIR and Raman are often complementary techniques. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. researchgate.netspectrabase.com The combined use of both techniques provides a more complete picture of the functional groups present in the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| N-H Bend (scissoring) | 1590-1650 | |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| CH₂ Bend (scissoring) | 1450-1470 | |

| CH₃ Bend (asymmetric) | ~1450 | |

| CH₃ Bend (symmetric) | ~1375 | |

| Carbon-Nitrogen | C-N Stretch | 1020-1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. soton.ac.uknih.gov For chiral molecules like this compound, XRD analysis of a suitable single crystal can elucidate the spatial arrangement of the isobutyl group at the C3 position and the amine group at the C4 position, confirming the cis or trans relationship between them and assigning the absolute configuration (R/S) at each chiral center. nih.govdtic.mil

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data can reveal precise bond lengths, bond angles, and torsion angles. researchgate.net The piperidine ring is known to adopt various conformations, most commonly a chair or a twist-boat form. researchgate.netnih.gov XRD analysis can definitively identify the preferred conformation in the crystalline state, which is influenced by the nature and orientation of substituents. nih.govrsc.org For N-substituted piperidine derivatives, the substituent on the nitrogen atom can significantly regulate conformational flexibility. researchgate.net The absolute configuration is typically determined using anomalous scattering effects, particularly if a heavier atom is present in the structure or if a salt is formed with a chiral acid of known stereochemistry. soton.ac.uknih.gov

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Piperidine Derivative

This table presents typical data that would be obtained from an XRD analysis of a crystalline salt of this compound. The values are representative of similar published structures. nih.govresearchgate.net

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₂₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.254 |

| b (Å) | 10.554 |

| c (Å) | 12.618 |

| α (°) | 90 |

| β (°) | 71.27 |

| γ (°) | 90 |

| Volume (ų) | 974.3 |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 150 |

| Absolute Configuration | Confirmed via anomalous dispersion |

| Piperidine Ring Conformation | Chair |

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is essential for separating stereoisomers to assess the enantiomeric and diastereomeric purity of chiral compounds. hplc.eu Given that different enantiomers of a drug can have vastly different pharmacological activities, regulatory agencies require rigorous control and analysis of stereoisomeric composition. nih.govcsfarmacie.cz Direct separation using chiral stationary phases (CSPs) is the most common and effective approach. nih.goveijppr.com